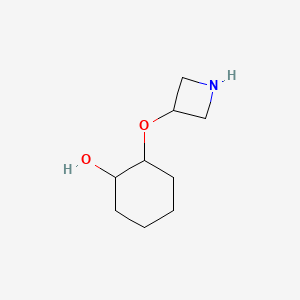

2-(Azetidin-3-yloxy)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azetidin-3-yloxy)cyclohexan-1-ol is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol This compound features a cyclohexane ring substituted with an azetidin-3-yloxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yloxy)cyclohexan-1-ol typically involves the reaction of azetidine derivatives with cyclohexanol under specific conditions. One common method includes the use of sodium borohydride (NaBH₄) as a reducing agent in isopropanol to achieve diastereoselective formation . Another approach involves the generation of polysubstituted 2-azetidinones via in situ generation of a vanillinyl ketene and subsequent electrocyclic reactions .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yloxy)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The azetidine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-yloxy)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis . The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with other molecules.

Comparison with Similar Compounds

2-Azetidinone: Known for its role as a β-lactam antibiotic precursor.

Cyclohexanol: A simple alcohol used in various chemical syntheses.

Azetidine: A four-membered nitrogen-containing heterocycle with significant reactivity.

Uniqueness: 2-(Azetidin-3-yloxy)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and an azetidine moiety, providing a distinct set of chemical properties and reactivity patterns

Biological Activity

2-(Azetidin-3-yloxy)cyclohexan-1-ol is a chemical compound notable for its unique structural features, which include a cyclohexane ring, a hydroxyl group, and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceutical development. Its molecular formula is C8H15NO, with a molecular weight of approximately 185.26 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily linked to its interaction with biological targets. The compound's structural characteristics suggest potential pharmacological properties, particularly in the areas of analgesic effects, antimicrobial properties, and neuroprotection.

Key Biological Activities

- Analgesic Effects : Similar compounds have shown potential in pain relief mechanisms.

- Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains.

- Neuroprotective Effects : It is hypothesized that the compound could play a role in protecting neural tissues.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. The presence of the azetidine ring is crucial for its interaction with biological targets. A comparative analysis with structurally similar compounds reveals distinctive features that may influence their pharmacological profiles.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Pyrrolidin-3-yloxy)cyclohexan-1-ol | Contains a pyrrolidine ring instead of azetidine | Potential analgesic effects |

| 3-(Azetidin-3-yloxy)propanenitrile | Incorporates a nitrile functional group | Antimicrobial properties |

| 4-(Azetidin-3-yloxy)butanamide | Features an amide group | Possible neuroprotective effects |

This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of the azetidine moiety in determining the pharmacological potential of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the pharmacological potential of this compound.

- Analgesic Activity : A study exploring the analgesic properties of azetidine derivatives found that modifications to the azetidine ring significantly influenced pain relief efficacy. The findings suggest that compounds with similar structures may also possess analgesic properties due to their ability to interact with pain receptors .

- Antimicrobial Screening : In vitro studies have demonstrated that compounds containing azetidine moieties exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be evaluated for its potential as an antimicrobial agent .

- Neuroprotection Studies : Research on neuroprotective agents has indicated that compounds with hydroxyl groups can protect neuronal cells from oxidative stress. The presence of both the azetidine and hydroxyl groups in this compound may enhance its neuroprotective capabilities .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)cyclohexan-1-ol |

InChI |

InChI=1S/C9H17NO2/c11-8-3-1-2-4-9(8)12-7-5-10-6-7/h7-11H,1-6H2 |

InChI Key |

HZGPUGDZZZMAFE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)O)OC2CNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.